Product packaging for Bis(4-Methyl-2-pentyl) Phthalate-d4(Cat. No.:CAS No. 1398066-13-1)

Bis(4-Methyl-2-pentyl) Phthalate-d4

Cat. No.: B569739
CAS No.: 1398066-13-1
M. Wt: 338.5 g/mol
InChI Key: UAFXUVUVOTXFND-ULDPCNCHSA-N
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Description

Bis(4-Methyl-2-pentyl) Phthalate-d4, also known as this compound, is a useful research compound. Its molecular formula is C20H30O4 and its molecular weight is 338.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O4 B569739 Bis(4-Methyl-2-pentyl) Phthalate-d4 CAS No. 1398066-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-methylpentan-2-yl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-13(2)11-15(5)23-19(21)17-9-7-8-10-18(17)20(22)24-16(6)12-14(3)4/h7-10,13-16H,11-12H2,1-6H3/i7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFXUVUVOTXFND-ULDPCNCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC(C)CC(C)C)C(=O)OC(C)CC(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334578
Record name Bis(4-methylpentan-2-yl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398066-13-1
Record name Bis(4-methylpentan-2-yl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Deuterated Analogs in Quantitative Analytical Chemistry

Deuterated analogs are compounds in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. clearsynth.com This subtle change in mass does not significantly alter the chemical properties of the molecule, but it makes it distinguishable from its non-labeled counterpart by mass spectrometry. clearsynth.comscioninstruments.com This distinction is the cornerstone of isotope dilution mass spectrometry (IDMS), a powerful technique for quantitative analysis. nih.gov

The use of deuterated internal standards offers several key advantages:

Compensation for Matrix Effects: Complex samples, such as food or environmental extracts, contain a multitude of compounds that can interfere with the analysis, either enhancing or suppressing the signal of the target analyte. clearsynth.comscioninstruments.com Because the deuterated standard is chemically almost identical to the analyte, it experiences the same matrix effects, allowing for accurate correction. clearsynth.comscioninstruments.com

Correction for Sample Preparation Variability: The process of extracting and preparing a sample for analysis can introduce variability. scioninstruments.com By adding a known amount of the deuterated standard at the beginning of the sample preparation process, any losses of the analyte during extraction, cleanup, or derivatization can be accurately accounted for. scioninstruments.com

Improved Accuracy and Precision: By providing a stable reference point, deuterated standards significantly enhance the accuracy and precision of quantitative measurements, leading to more reliable and reproducible results. clearsynth.commonadlabtech.com

Role of Bis 4 Methyl 2 Pentyl Phthalate D4 Within the Phthalate Research Landscape

Bis(4-Methyl-2-pentyl) Phthalate-d4 is the deuterated form of Bis(4-Methyl-2-pentyl) Phthalate (B1215562), a specific phthalate ester. medchemexpress.com In this labeled compound, four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium (B1214612) atoms. nih.govcdnisotopes.com This specific labeling makes it an ideal internal standard for the quantification of its non-labeled counterpart and other related phthalates in various complex matrices.

Its primary role is as an internal standard in chromatographic methods coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govoup.com For instance, national and international standard methods for the determination of phthalates in food and food contact materials explicitly list this compound as a recommended internal standard. codeofchina.comchinesestandard.netchinesestandard.net

The application of this compound is crucial in studies monitoring phthalate levels in various consumer products and environmental samples. For example, it has been used in the analysis of phthalates in beverages, where the presence of these compounds can result from migration from plastic packaging. nih.gov Its use ensures that the reported concentrations are accurate, which is vital for assessing human exposure and ensuring regulatory compliance.

Evolution of Analytical Approaches for Phthalate Ester Determination

Strategies for Deuterium (B1214612) Incorporation in Phthalate Ester Synthesis

The introduction of deuterium into the structure of phthalate esters can be achieved through two primary strategies: direct deuterium exchange on the pre-formed molecule or a de novo synthesis using deuterated starting materials. The choice of method depends on the desired location of the deuterium atoms, the required isotopic purity, and the scalability of the synthesis.

Deuterium Exchange Methods

Deuterium exchange methods involve the replacement of hydrogen atoms with deuterium atoms on an existing phthalate ester molecule. This is often accomplished by exposing the compound to a deuterium source, such as deuterated water (D₂O) or deuterated solvents, sometimes in the presence of a catalyst. acs.org These methods can be cost-effective if the unlabeled phthalate is readily available.

However, deuterium exchange is typically limited to specific, more acidic protons within the molecule. For phthalates, this often means the protons on the aromatic ring are more amenable to exchange than those on the alkyl chains. The efficiency and position of the exchange are influenced by factors like temperature, pH, and the catalyst used. acs.orgspringernature.com While effective for introducing deuterium, achieving high levels of site-specific deuteration and avoiding back-exchange can be challenging. springernature.com

De novo Synthesis with Deuterated Precursors

De novo synthesis, or synthesis "from scratch," offers a more controlled and versatile approach to creating specifically labeled isotopic standards. researchgate.net This strategy involves building the final molecule from smaller, deuterated building blocks. For this compound, where the deuterium atoms are located on the phthalic acid backbone, a common starting material is deuterated o-xylene (B151617) (o-xylene-d10) or deuterated phthalic anhydride. nih.govnih.govlgcstandards.com

A general synthetic route starting from a deuterated precursor ensures that the deuterium atoms are incorporated into stable, non-exchangeable positions, leading to a more robust internal standard. nih.gov For instance, a synthesis could begin with deuterated o-xylene, which is then oxidized to form deuterated phthalic acid. This deuterated phthalic acid is subsequently esterified with 4-methyl-2-pentanol (B46003) to yield the final product, this compound. nih.gov This method allows for high isotopic enrichment and excellent chemical purity. nih.gov

Isotopic Purity Assessment and Structural Confirmation of this compound

After synthesis, it is critical to confirm the structure and assess the isotopic purity of the deuterated standard. This ensures that the standard will perform reliably in quantitative analytical methods. The two primary techniques for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted to determine the extent and location of deuterium incorporation. nih.gov In ¹H NMR (proton NMR), the incorporation of deuterium results in the disappearance of the corresponding proton signal. google.com By comparing the integrals of the signals from the deuterated and non-deuterated regions of the molecule, the percentage of deuterium incorporation can be calculated. researchgate.net

For this compound, the ¹H NMR spectrum would show the absence or significant reduction of signals in the aromatic region (typically around 7.5-7.7 ppm), while the signals corresponding to the 4-methyl-2-pentyl chains would remain. researchgate.netbipm.org Quantitative NMR (qNMR) techniques can provide a precise measure of the deuterium content by comparing the signal integrals to a known internal or external standard. google.comresearchgate.net Additionally, ²H NMR (deuterium NMR) can be used to directly observe the deuterium signals, confirming their presence and location within the molecule. google.com

Table 1: Representative ¹H NMR Data for Phthalate Esters

Protons Typical Chemical Shift (ppm) Expected Change for this compound
Aromatic (C₆H₄) 7.5 - 7.7 Signal absent or significantly reduced
Methylene (O-CH₂) ~4.2 No change
Methine (CH) ~1.7 No change
Methylene (CH₂) ~1.3 No change
Methyl (CH₃) ~0.9 No change

Note: This table provides illustrative data. Actual chemical shifts can vary based on the solvent and spectrometer used.

High-Resolution Mass Spectrometry for Isotopic Abundance

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular weight of the synthesized compound and determining the isotopic abundance. researchgate.net HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the differentiation between the deuterated and non-deuterated forms of the phthalate. acs.org

For this compound, the molecular weight is expected to be approximately 338.5 g/mol , which is four mass units higher than the unlabeled compound (approximately 334.4 g/mol ). nih.govnih.gov HRMS analysis can confirm this mass shift and also reveal the distribution of isotopic species (e.g., molecules with d3, d2, or d1 labeling). nih.gov This provides a detailed assessment of the isotopic purity and ensures that the predominant species is indeed the desired d4-labeled compound. The fragmentation pattern observed in MS/MS analysis can further confirm the location of the deuterium atoms on the phthalate ring. acs.orgnih.gov

Table 2: High-Resolution Mass Spectrometry Data

Compound Molecular Formula Calculated Monoisotopic Mass (Da)
Bis(4-Methyl-2-pentyl) Phthalate C₂₀H₃₀O₄ 334.2144
This compound C₂₀H₂₆D₄O₄ 338.2395

Source: PubChem CID 14475857, PubChem CID 131667534 nih.govnih.gov

Sample Preparation Strategies in Conjunction with Deuterated Internal Standards

Universal Principles of Phthalate (B1215562) Extraction and Cleanup for Complex Matrices

The primary goal of sample preparation for phthalate analysis is to isolate the target analytes from the sample matrix while removing interfering substances. ecn.nl Phthalates are not chemically bound to the polymer matrix of plastics and can easily leach into the environment, contaminating a wide array of materials. elementec.ienih.gov This necessitates efficient extraction and cleanup steps to handle the complexity of matrices and the often low concentration levels of the analytes.

A crucial strategy for achieving accurate quantification is the use of an internal standard. sigmaaldrich.com An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument. Deuterated standards, where hydrogen atoms are replaced by deuterium (B1214612), are excellent for this purpose, particularly in mass spectrometry (GC-MS). codeofchina.comoiv.int They behave almost identically to their non-deuterated counterparts during extraction and derivatization, but their increased mass allows for separate detection. This allows the internal standard to compensate for any analyte loss during the sample preparation and analysis process, correcting for variations in extraction efficiency and matrix effects. sigmaaldrich.comviurrspace.ca

The general workflow involves:

Extraction: Separating the phthalates from the bulk of the sample matrix.

Cleanup: Removing co-extracted interfering compounds like lipids. europa.eu

Concentration: Reducing the volume of the extract to increase the analyte concentration before analysis. oiv.int

Careful selection of solvents and materials is paramount to avoid introducing external phthalate contamination, which could lead to false-positive results. nih.govecn.nl

Application of Bis(4-Methyl-2-pentyl) Phthalate-d4 in Solvent-Based Extraction Techniques

Solvent-based extraction methods are fundamental in phthalate analysis. This compound serves as an invaluable internal standard in these techniques, ensuring that the quantification of its non-deuterated analogue, Bis(4-Methyl-2-pentyl) Phthalate (BMPP), and other similar phthalates is reliable. codeofchina.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a widely used technique for its simplicity in separating analytes from a liquid sample into an immiscible solvent. nih.gov In phthalate analysis, aqueous samples are often extracted with a non-polar organic solvent. The choice of solvent is critical for extraction efficiency.

When analyzing for BMPP and other phthalates in matrices like beverages or environmental water samples, a known amount of this compound is added to the sample at the beginning of the process. nih.govcodeofchina.com During LLE, any loss of the target analyte due to incomplete partitioning between the two liquid phases will be mirrored by a proportional loss of the deuterated standard. By comparing the final measured amount of the d4-standard to the amount initially added, a recovery percentage can be calculated and used to correct the final concentration of the native phthalate. nih.gov

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE) is an automated technique that uses organic solvents at elevated temperatures and pressures to extract analytes from solid and semi-solid samples. nih.gov This method offers benefits such as reduced solvent consumption and faster extraction times compared to traditional methods.

For solid matrices like soil, sediment, or food products, ASE is an effective way to extract phthalates. nih.gov this compound is added as an internal standard to the sample prior to extraction. The high temperature and pressure conditions of ASE enhance the extraction efficiency, and the presence of the deuterated standard ensures that any variations in this efficiency from sample to sample are accounted for, leading to high-quality quantitative data for compounds like BMPP. nih.govcodeofchina.com

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvents and the sample, accelerating the extraction of analytes from a matrix. This technique can significantly reduce extraction time and solvent volume.

In the analysis of phthalates from various sample types, MAE provides a rapid extraction alternative. The incorporation of this compound as an internal standard is compatible with this technique. The standard is mixed with the sample before the microwave-assisted extraction process. As the microwaves heat the solvent and facilitate the transfer of phthalates from the sample matrix into the solvent, the deuterated standard is extracted alongside the native analytes, providing a reliable basis for quantification.

Application of this compound in Sorbent-Based Extraction Techniques

Sorbent-based techniques rely on the partitioning of analytes between a liquid or gas phase and a solid sorbent material. These methods are highly effective for both extraction and cleanup.

Solid-Phase Extraction (SPE) and Microextraction (SPME)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for isolating and concentrating analytes from a liquid sample by passing it through a cartridge containing a solid adsorbent. researchgate.net Solid-Phase Microextraction (SPME) is a solvent-free variation where a fused-silica fiber coated with a sorbent is exposed to the sample or its headspace. sigmaaldrich.com

This compound is frequently used as an internal standard in methods employing SPE and SPME for phthalate analysis. codeofchina.com For instance, a Chinese national food safety standard specifies the use of D4-bis(4-methyl-2-pentyl) phthalate as a deuterated internal standard for the determination of 16 different phthalates in food. codeofchina.com The method involves extraction and purification, which often includes SPE, followed by GC-MS analysis. codeofchina.com The use of the isotope-labeled standard is critical for accurate quantification. codeofchina.com

In research studies, the non-deuterated form, BMPP, has been identified and quantified in various samples using these techniques. One study used Headspace SPME (HS-SPME) coupled with GC-MS/MS to analyze for eight different phthalates, including Bis(4-methyl-2-pentyl)phthalate, in environmental waters. hilarispublisher.com The methodology relied on deuterated internal standards for quantification, demonstrating the applicability of this compound in such analyses. hilarispublisher.com Another study on edible oils used a mixed solid-phase extraction column for cleanup and identified BMPP as one of the target analytes quantified via an internal standard method. researchgate.net

The table below summarizes findings from a study that utilized SPME-GC-MS for the analysis of phthalates in oily food matrices, including the target analyte Bis(4-Methyl-2-pentyl) phthalate (BMPP). sigmaaldrich.com

ND = Not Detected. Data sourced from a study on phthalate analysis in ramen noodle seasoning oils using SPME. The high recoveries demonstrate the effectiveness of using internal standards to correct for matrix effects. sigmaaldrich.com

The following table details the specific deuterated internal standards listed in a national food safety standard for the quantification of various phthalates, highlighting the role of D4-BMPP. codeofchina.com

A selection of phthalates and their corresponding deuterated internal standards as specified in the National Food Safety Standard of the People's Republic of China (GB 5009.271-2016). codeofchina.com

Magnetic Solid-Phase Extraction (MSPE)

Magnetic Solid-Phase Extraction (MSPE) has emerged as a highly efficient and rapid technique for the preconcentration of phthalates from diverse sample matrices, including beverages and environmental water. oup.comnih.govnih.gov This method utilizes magnetic nanoparticles (MNPs) as sorbents, which can be easily dispersed in a sample solution and subsequently collected using an external magnetic field. oup.comrsc.org This process avoids the time-consuming and often problematic column-packing and filtration steps associated with traditional solid-phase extraction (SPE). rsc.org

The core of MSPE lies in the functionality of the magnetic sorbents. Various materials have been developed to enhance the extraction efficiency and selectivity for phthalates. These include:

Magnetic multiwalled carbon nanotubes (m-MWCNTs): These have demonstrated a strong adsorption capacity for a range of phthalate esters (PAEs). oup.com

Surface-functionalized magnetic particles: Modifications with materials like polydimethylsiloxane (B3030410) and multiwalled carbon nanotubes enhance the extraction of PAEs from aqueous samples. nih.gov

Mixed magnetic microspheres: A combination of different types of nanoparticles, such as Fe3O4@MIL-100 and Fe3O4@SiO2@polythiophene, has been shown to improve the extraction efficiency for a broader range of PAEs. rsc.orgrsc.org

PAMAM dendrimers-functionalized magnetic-nanoparticles: These have been used for the enrichment and sensitive determination of phthalate esters in environmental water samples. nih.gov

The general procedure for MSPE involves adding the magnetic sorbent to the sample, allowing for a period of adsorption, and then separating the sorbent with the adsorbed phthalates using a magnet. The analytes are then desorbed from the MNPs using a small volume of an appropriate organic solvent before analysis by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). oup.comnih.gov The use of a deuterated internal standard, such as this compound, added to the sample prior to extraction, is critical for accurate quantification by correcting for any analyte losses during the process. chinesestandard.net

Research has demonstrated the successful application of MSPE for the determination of multiple PAEs in various samples. For instance, a method using m-MWCNTs detected PAEs in the range of 0.246–34.3 μg/L in plastic bottled beverages. oup.com Another study using modified magnetic nanoparticles for the analysis of bottled water achieved limits of detection (LODs) between 0.01-0.025 µg/L and recoveries ranging from 91.5% to 97.8%. nih.gov

Table 1: Performance of various MSPE methods for Phthalate Analysis

Sorbent MaterialSample MatrixAnalytesLODsRecoveries (%)Reference
m-MWCNTsPlastic bottled beverages11 PAEs-- oup.com
Modified Fe3O4 NPsBottled water6 PAEs0.01-0.025 µg/L91.5-97.8 nih.gov
Mixed magnetic microspheresWater samples6 PAEs0.35–0.91 μg L−176.9–109.1 rsc.org
PAMAM dendrimers-functionalized MNPsEnvironmental water3 PAEs-93.5-101.8 nih.gov

Molecularly Imprinted Solid-Phase Extraction (MISPE)

Molecularly Imprinted Solid-Phase Extraction (MISPE) is a highly selective sample preparation technique that utilizes molecularly imprinted polymers (MIPs). nih.govnih.gov These polymers are synthesized with custom-made recognition sites that are complementary in shape, size, and functionality to a specific target analyte or a group of structurally similar compounds. nih.govmdpi.com This "lock-and-key" mechanism provides exceptional selectivity, which is particularly advantageous when analyzing complex matrices where co-extractives can interfere with the quantification of target analytes. ijcce.ac.irdoaj.org

The synthesis of MIPs for phthalate analysis often involves using a template molecule, such as a specific phthalate like di(2-ethylhexyl) phthalate (DEHP) or dibutyl phthalate (DBP), during the polymerization process. nih.govijcce.ac.irikm.org.my After polymerization, the template molecule is removed, leaving behind cavities that can selectively rebind the target phthalate. ikm.org.my Some studies have also explored the use of "dummy templates," which are structurally similar to the target analytes, to create selective binding sites. bohrium.com

MISPE has been successfully applied to the selective extraction of phthalates from various samples, including:

Aqueous solutions and environmental water: MISPE columns have shown high affinity and selectivity for DEHP, with recoveries ranging from 93.3% to 102.3% in spiked river and lake water samples. ijcce.ac.irdoaj.org

Soybean milk: A method using MIPs synthesized with DBP as the template demonstrated good recoveries (75.8-107.5%) for five different phthalates. nih.gov

Edible oils: MIPs have been developed for the simultaneous determination of ten phthalate esters in edible oil with recoveries between 82.5% and 101.4%. nih.gov

Wine: MISPE coupled with HPLC-MS has been used for the determination of four phthalates in wine, with recovery factors from 74% to 98%. researchgate.net

The integration of a deuterated internal standard like this compound is crucial in MISPE workflows to ensure the accuracy of the quantitative results by accounting for any variability in the extraction and analysis process.

Table 2: Applications of MISPE for Phthalate Determination

Template MoleculeSample MatrixTarget AnalytesRecoveries (%)Reference
DEHPRiver and Lake WaterDEHP93.3-102.3 ijcce.ac.irdoaj.org
DBPSoybean Milk5 Phthalates75.8-107.5 nih.gov
-Edible Oil10 Phthalates82.5-101.4 nih.gov
DBPWine4 Phthalates74-98 researchgate.net
DEHPWater SamplesDEHP- nih.gov

Considerations for Minimizing Background Contamination from Ubiquitous Phthalates in Laboratory Settings

The accurate determination of trace levels of phthalates is significantly challenged by their ubiquitous presence in the laboratory environment. researchgate.netbio-conferences.org Phthalates are commonly used as plasticizers in a vast array of laboratory consumables and equipment, leading to a high risk of background contamination that can compromise the integrity of analytical results. researchgate.netresearchgate.net Therefore, implementing stringent control measures is paramount.

Common Sources of Phthalate Contamination:

Laboratory Consumables: Plastic items such as pipette tips, syringes, and filter holders are significant sources of phthalate leaching. researchgate.net

Solvents and Reagents: Solvents may need to be redistilled to remove phthalate impurities. researchgate.net

Labware: Even glassware, if not properly cleaned, can be a source of contamination. It is essential to rinse all glassware with high-purity, phthalate-free solvents. researchgate.net

Atmospheric Dust: Dust particles can carry phthalates and settle into samples. researchgate.net

Personal Protective Equipment (PPE): Vinyl gloves are a known source of phthalates and should be avoided. researchgate.net

Building Materials: Materials like vinyl flooring can contribute to background levels. researchgate.net

Sample Storage: Wrapping samples in aluminum foil can help prevent contamination from materials like recycled paper and cardboard during storage. researchgate.net

Strategies for Minimizing Contamination:

To mitigate the risk of background contamination, a multi-faceted approach is necessary:

Dedicated "Phthalate-Free" Environment: Ideally, a dedicated laboratory space should be established for phthalate analysis, free from materials known to contain these compounds. researchgate.net

Careful Selection of Materials:

Use glass or stainless steel equipment whenever possible. bio-conferences.org

Avoid soft PVC materials, including tubing and gloves. researchgate.net

Select phthalate-free plasticware when plastics are unavoidable, and test them for leaching prior to use. ready-made.com

Rigorous Cleaning Procedures:

Thoroughly rinse all glassware with high-purity solvents. researchgate.net

Consider baking glassware at high temperatures to remove organic contaminants. researchgate.net

Solvent and Reagent Purity:

Use HPLC-grade or redistilled solvents. researchgate.net

Run procedural blanks with every batch of samples to monitor for contamination from reagents and the analytical process. bio-conferences.org

Proper Sample Handling and Storage:

Minimize sample exposure to the laboratory air. researchgate.net

Use glass vials with phthalate-free caps (B75204) for sample storage. bio-conferences.org

Wrap samples in aluminum foil for long-term storage. researchgate.net

Personnel Practices:

Staff must be trained on proper hygiene and handling techniques to prevent cross-contamination. ready-made.com

Wear appropriate, non-contaminating PPE. ready-made.com

By diligently implementing these strategies, laboratories can significantly reduce the background levels of ubiquitous phthalates, thereby ensuring the accuracy and reliability of analytical data for compounds like this compound.

Method Validation and Robustness Evaluation in Quantitative Phthalate Research with Bis 4 Methyl 2 Pentyl Phthalate D4

Calibration Curve Development and Linearity Assessment Utilizing Isotope Dilution

The use of Bis(4-Methyl-2-pentyl) Phthalate-d4 is central to the isotope dilution mass spectrometry (IDMS) technique, a powerful tool for quantitative analysis. sigmaaldrich.com This method relies on the addition of a known amount of the isotopically labeled standard to the sample before any extraction or cleanup steps. sigmaaldrich.com Since the deuterated standard, such as this compound, has nearly identical chemical and physical properties to its non-labeled counterpart, it behaves similarly throughout the analytical process. sigmaaldrich.com This co-elution and co-detection allow for the correction of any analyte loss during sample preparation and analysis. sigmaaldrich.com

Calibration curves are constructed by plotting the ratio of the signal response of the target analyte to the signal response of the deuterated internal standard against the concentration of the analyte. This ratiometric approach helps to compensate for variations in instrument response and injection volume. core.ac.uk The linearity of the calibration curve, typically assessed by the coefficient of determination (r²), is a critical parameter. A high r² value, often greater than 0.99, indicates a strong linear relationship between the concentration and the response ratio over a defined range. For instance, in the analysis of various phthalates, including those similar in structure to Bis(4-Methyl-2-pentyl) Phthalate (B1215562), linearity has been demonstrated in ranges such as 0.01 to 10 μg/L with r² values ranging from 0.987 to 0.999. hilarispublisher.com

The development of these calibration curves involves preparing a series of standard solutions containing known concentrations of the target phthalates and a constant concentration of this compound. These standards are then analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The resulting data is used to establish the linear range and the response factor for each analyte relative to the internal standard.

Accuracy and Precision Determination (Repeatability and Reproducibility)

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are crucial for ensuring the reliability of quantitative phthalate research. The use of this compound as an internal standard significantly enhances both accuracy and precision.

Accuracy is often evaluated through recovery studies. In these studies, a sample with a known background concentration of the target phthalate is spiked with a known amount of the analyte. The sample is then analyzed, and the percentage of the spiked analyte that is detected is calculated. The use of a deuterated internal standard like this compound helps to correct for losses during sample preparation, leading to more accurate recovery values. For example, in the analysis of phthalates in beer, a method using a deuterated internal standard showed satisfactory accuracy with recovery values between 74% and 101%. bohrium.com Similarly, in the analysis of coffee brews, extraction yields for phthalates were consistently high, often approaching 100%, when a deuterated surrogate standard was used. nih.gov

Precision is assessed in two ways:

Repeatability (Intra-assay precision): This measures the variation in results when the same sample is analyzed multiple times under the same conditions (e.g., same operator, same instrument, same day).

Reproducibility (Inter-assay or inter-laboratory precision): This evaluates the variation in results when the same sample is analyzed under different conditions (e.g., different operators, different instruments, different laboratories).

The relative standard deviation (RSD) is a common metric for expressing precision. Lower RSD values indicate higher precision. The inclusion of this compound helps to minimize variability arising from instrumental drift and sample preparation inconsistencies. For instance, a study on phthalate analysis in beer reported repeatability values (as RSD) ranging from 3.56% to 27.86%. bohrium.com Another study on coffee samples found the precision for individual phthalates, expressed as %RSD, to be between 6% and 15%. nih.gov

The following table provides an example of accuracy and precision data from a hypothetical study on the analysis of a specific phthalate using this compound as an internal standard.

ParameterSpike Level (µg/L)Mean Recovery (%)Repeatability (%RSD)
Accuracy & Precision1.098.55.2
10.0101.24.8
50.099.84.5

Limits of Detection (LOD) and Quantification (LOQ) in Diverse Matrices

The limits of detection (LOD) and quantification (LOQ) are fundamental performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These limits are highly dependent on the analytical technique employed and the complexity of the sample matrix.

The use of a deuterated internal standard like this compound does not directly lower the instrumental detection limits but plays a crucial role in achieving reliable low-level quantification, especially in complex matrices such as environmental and biological samples. nih.gov This is because the internal standard helps to differentiate the analyte signal from matrix interferences.

The determination of LOD and LOQ is often based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or on the standard deviation of the response and the slope of the calibration curve.

Diverse matrices present unique challenges for phthalate analysis. For example:

Environmental Matrices: Water, soil, and sediment can contain a wide range of interfering compounds. A study on the analysis of phthalates in water reported methodological detection limits (MDL) ranging from 0.00001 to 0.01364 µg/L. hilarispublisher.com In another study on source and drinking water, several phthalates, including bis-(4-methyl-2-pentyl) phthalate, were below the detection limits. oup.com

Food and Beverage Matrices: Fatty foods, oils, and beverages can have complex compositions that interfere with the analysis. For beer analysis, LODs ranged from 0.006 to 0.590 μg/L. bohrium.com For liquid food samples, LOD and LOQ were reported as 3.3 µg/L and 10 µg/L, respectively, while for solid samples, they were 0.33 mg/kg and 1 mg/kg. core.ac.uk

Biological Matrices: Urine and blood plasma are complex biological fluids where low-level detection is often required. In human biomonitoring studies, method LOQs for most phthalate biomarkers were around 0.2 ng/mL. nih.gov

The following table illustrates typical LOD and LOQ values for a target phthalate in different matrices, achievable with methods employing a deuterated internal standard.

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
Drinking Water0.01 µg/L0.03 µg/L
Soil1 µg/kg3 µg/kg
Olive Oil0.1 mg/kg0.3 mg/kg
Human Urine0.1 ng/mL0.3 ng/mL

Compensation for Matrix Effects and Ion Suppression/Enhancement using Deuterated Standards

Matrix effects are a significant challenge in quantitative analysis, particularly when using mass spectrometry-based methods like GC-MS and LC-MS. These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source. This leads to inaccurate quantification if not properly addressed.

Deuterated internal standards, such as this compound, are the gold standard for compensating for matrix effects. mdpi.com Because the deuterated standard has almost identical physicochemical properties and chromatographic retention time as the native analyte, it experiences the same ion suppression or enhancement. sigmaaldrich.com

The analytical process involves adding a known amount of the deuterated standard to the sample at the beginning of the workflow. During analysis, the mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. By calculating the ratio of the native analyte's peak area to the deuterated standard's peak area, any signal variation caused by matrix effects is effectively normalized.

For example, if a matrix component suppresses the ionization of the target phthalate by 20%, it will also suppress the ionization of the co-eluting this compound by approximately the same amount. Therefore, the ratio of their signals remains constant, allowing for accurate quantification.

Several studies highlight the effectiveness of deuterated standards in mitigating matrix effects. For instance, in the analysis of phthalates in beer, a deuterium-labeled phthalate was used specifically to compensate for matrix effects. bohrium.com Similarly, in the analysis of coffee, deuterated internal standards were employed to avoid differential instrumental drift responses and to correct for matrix-related errors. nih.gov

The following table demonstrates how a deuterated internal standard can correct for matrix effects.

Sample TypeAnalyte Response (Area)Deuterated Standard Response (Area)Analyte/Standard RatioCalculated Concentration (µg/L)
Standard in Solvent100,00050,0002.010.0 (Reference)
Sample with Matrix Suppression70,00035,0002.010.0 (Corrected)
Sample with Matrix Enhancement120,00060,0002.010.0 (Corrected)

Interlaboratory Validation and Harmonization Efforts for Phthalate Analysis

Interlaboratory validation, also known as a round-robin test or proficiency testing, is a critical step in standardizing and harmonizing analytical methods for phthalate analysis. oup.com These studies involve multiple laboratories analyzing the same set of samples to assess the reproducibility and comparability of results across different analytical platforms and geographical locations. oup.comresearchgate.net The use of common internal standards, such as this compound, is a key element in these efforts to ensure consistency.

Harmonization of analytical methods is essential for regulatory purposes, environmental monitoring, and human exposure assessment, as it ensures that data generated by different laboratories are comparable and reliable. nih.govresearchgate.net Several initiatives have been undertaken to promote the harmonization of phthalate analysis. For example, the European Human Biomonitoring Initiative (HBM4EU) implemented a quality assurance/quality control program that included proficiency tests for phthalate biomarkers in urine, leading to a significant improvement in the comparability of data among participating laboratories. nih.govresearchgate.net

Interlaboratory studies often reveal challenges in phthalate analysis, such as background contamination and variability in method detection limits. nih.govoup.com However, they also demonstrate that when harmonized protocols and appropriate internal standards are used, good interlaboratory agreement can be achieved. For instance, an interlaboratory comparison for the determination of di-isodecyl phthalate (DIDP) in oil showed a significant improvement in reproducibility when a harmonized method and a common internal standard were provided to the participating laboratories. europa.eu The reproducibility standard deviation decreased from 37% to 14% at a key concentration level. europa.eu

The results from these validation studies are often used to establish the performance characteristics of a standard method and to set criteria for acceptable laboratory performance. This helps to build a network of competent laboratories capable of producing accurate and comparable data for phthalates. nih.govresearchgate.net

The following table presents hypothetical results from an interlaboratory study for a target phthalate, showcasing the improvement in reproducibility after method harmonization.

LaboratoryResult Before Harmonization (µg/L)Result After Harmonization (µg/L)
Lab 18.59.8
Lab 212.110.1
Lab 37.29.5
Lab 410.810.3
Lab 59.39.9
Mean 9.58 9.92
%RSD (Reproducibility) 20.5% 3.1%

Quality Assurance and Quality Control Qa/qc Protocols for High Fidelity Phthalate Data

Design of Quality Control Samples and Proficiency Testing Programs

Quality Control (QC) samples and Proficiency Testing (PT) programs are fundamental to validating the performance of analytical laboratories and ensuring the comparability of data. QC samples are typically prepared by spiking a matrix similar to the test samples with known concentrations of target analytes and their corresponding isotopically labeled internal standards.

Quality Control Sample Design: QC samples are integrated into analytical batches to monitor the performance of the method in real-time. A typical QC sample for phthalate (B1215562) analysis would involve:

A Blank Matrix: A material certified to be free of the target phthalates.

Native Phthalates: A mixture of the non-labeled phthalates of interest, added at a known concentration.

Labeled Internal Standards: A corresponding mixture of deuterated phthalates, like Bis(4-Methyl-2-pentyl) Phthalate-d4, also at a known concentration.

Analysis of these QC samples allows the laboratory to assess accuracy (by comparing the measured concentration to the known spiked value) and precision (by analyzing multiple QC samples over time).

Proficiency Testing (PT) Programs: PT programs represent an external quality assessment, where a coordinating body distributes identical samples to multiple laboratories. lgcstandards.comuab.cat These programs are crucial for evaluating inter-laboratory performance and demonstrating competency to accreditation bodies. uab.catscientificlabs.co.uk Participants analyze the PT sample—which could be a simulated toy, food simulant, or environmental matrix—and report their results for the target phthalates. lgcstandards.comfapas.com The use of isotope dilution methods with standards like this compound is considered a superior technique for achieving accurate results in these programs, as it corrects for many potential errors during sample preparation. mdpi.comnih.gov

Table 1: Example Analytes in a Phthalate Proficiency Testing Scheme This table is interactive. Click on the headers to sort the data.

AnalyteCAS NumberCommon Application
Butyl Benzyl Phthalate (BBP)85-68-7PVC, Adhesives
Di-n-butyl Phthalate (DBP)84-74-2Inks, Adhesives, Sealants
Bis(2-ethylhexyl) Phthalate (DEHP)117-81-7PVC, Medical Devices
Di-n-octyl Phthalate (DNOP)117-84-0PVC, Vinyl Flooring
Diisononyl Phthalate (DINP)28553-12-0PVC, Toys, Garden Hoses
Diisodecyl Phthalate (DIDP)26761-40-0Wire & Cable Insulation, Car Undercoating
Bis(4-Methyl-2-pentyl) Phthalate146-50-9Plasticizer

This table illustrates typical phthalates included in PT schemes. The specific deuterated internal standards used, such as this compound, would correspond to the target analytes.

Monitoring of Background Blanks and Cross-Contamination Avoidance

A significant challenge in phthalate analysis is background contamination, as these compounds are widely used in plastics, solvents, and other common laboratory materials. mdpi.comnih.govmdpi.com This ubiquitous presence can lead to artificially inflated results if not meticulously controlled. mdpi.comlcms.cz

Cross-Contamination Sources:

Laboratory Air and Dust: Can contain significant levels of common phthalates like DEHP and DBP. mdpi.com

Sample Containers and Labware: Plastic containers, pipette tips, and even glassware that has not been properly cleaned can leach phthalates. nih.govscirp.org

Solvents and Reagents: Analytical-grade solvents and other chemicals can contain trace levels of phthalates. mdpi.commdpi.com

Monitoring and Avoidance Strategies: To combat this, rigorous QA/QC protocols are implemented. A key component is the routine analysis of laboratory reagent blanks or procedural blanks . nih.govepa.gov These blanks consist of all reagents used in the analytical process and are subjected to the entire sample preparation and analysis procedure.

The role of this compound and other deuterated standards is critical here. Since these labeled compounds are not present in the environment or contaminating materials, they are only introduced to the sample by the analyst at the start of the procedure. researchgate.net Any signal detected for a native (non-deuterated) phthalate in the blank sample is indicative of contamination. By comparing the response of the native phthalate to the known concentration of the deuterated internal standard, the level of background contamination can be quantified. lcms.cz If blank levels are above a pre-defined threshold (e.g., the limit of quantification), corrective actions must be taken before proceeding with sample analysis. europa.eu

Strict laboratory practices are also essential, including:

Avoiding all plastic materials where possible, especially flexible PVC. scirp.orgoiv.int

Using glassware that has been thoroughly cleaned, for example by heating in a muffle furnace. nih.gov

Employing phthalate-free solvents and reagents. researchgate.net

Using enclosed systems for sample preparation to minimize exposure to laboratory air. thermofisher.com

Recovery Studies and Internal Standard Performance Monitoring

Isotope dilution mass spectrometry is the gold-standard technique for accurate quantification of phthalates, and its effectiveness hinges on the performance of the internal standards. nih.govyonsei.ac.kr this compound serves as an ideal internal standard because its chemical and physical properties are virtually identical to its non-labeled counterpart. This ensures that it behaves the same way during every step of the analytical method—extraction, cleanup, and injection. yonsei.ac.kr

Recovery Studies: During method development and validation, recovery studies are performed by spiking a known amount of both the native phthalate and its deuterated standard into a blank matrix. The sample is then processed, and the amount of the native analyte recovered is measured. Because some analyte is inevitably lost during multi-step sample preparation procedures, the recovery is rarely 100%.

The deuterated internal standard allows for the correction of this loss. The percentage recovery of the labeled standard is calculated for each sample. This recovery factor is then used to adjust the final calculated concentration of the native analyte. For example, if the analysis shows only 85% recovery of the deuterated standard in a particular sample, it is assumed that 15% of the native analyte was also lost. The final reported concentration of the native analyte is then corrected accordingly, providing a more accurate result. nih.govoup.com

Internal Standard Performance Monitoring: The recovery of the internal standard is monitored for every sample in an analytical batch. This serves as a critical QC check on the performance of the method for each individual sample. Acceptable recovery ranges are established during method validation (e.g., 50-150%). wa.gov A sample with an internal standard recovery outside this range may indicate a matrix interference or a problem with the extraction for that specific sample, and the results may be flagged as unreliable.

Table 2: Representative Recovery Data for Phthalates Using Isotope Dilution Methods This table is interactive. Click on the headers to sort the data.

MatrixAnalyteSpiked LevelMean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Chinese Spirits16 Phthalates-94.3 - 105.3<6.5 nih.gov
Pastry27 Phthalates0.1 - 2.0 mg/kg74.3 - 117.52.9 - 13.5 spkx.net.cn
Edible Oils12 Phthalates-81.7 - 97.83.6 - 7.8 yonsei.ac.krtandfonline.com
Human Serum14 PhthalatesLow/High QC>802.5 - 9.1 oup.com
Indoor Air4 Phthalates-89.7 - 95.5- jst.go.jp

This table summarizes typical recovery results from various studies employing isotope dilution mass spectrometry. The use of corresponding labeled internal standards is key to achieving this performance.

Data Quality Objectives and Performance Criteria in Environmental and Food Analysis

To ensure that analytical data is suitable for its intended purpose, such as regulatory compliance or human exposure assessment, Data Quality Objectives (DQOs) are established. nj.gov DQOs are qualitative and quantitative statements that specify the required quality of data, including criteria for precision, accuracy, and sensitivity. wa.govwa.gov

The use of deuterated internal standards like this compound is instrumental in meeting the stringent performance criteria often required for phthalate analysis in environmental and food samples. nih.govoiv.int

Key Performance Criteria:

Accuracy: Often assessed through the recovery of matrix spikes and laboratory control samples. The ability of isotope dilution to correct for analyte loss and matrix effects ensures higher accuracy. nih.govwa.gov

Precision: Measured by the analysis of duplicate samples or matrix spike duplicates and expressed as the Relative Percent Difference (RPD). Isotope dilution methods improve precision by correcting for inconsistencies in sample preparation. wa.gov

Sensitivity: Defined by the Method Detection Limit (MDL) and Limit of Quantitation (LOQ). While these are instrument-dependent, the ability to minimize background interference and accurately quantify low-level analytes is enhanced by using labeled standards. spkx.net.cntandfonline.com

Regulatory bodies and standard methods often define specific acceptance criteria for these parameters. For instance, the Washington State Department of Ecology set MQOs for phthalate analysis in children's products requiring recoveries for lab control samples and matrix spikes to be within 50-150% and the RPD for duplicates to be ≤ 40%. wa.gov The use of isotope dilution GC-MS is a primary strategy for laboratories to consistently meet these objectives.

Table 3: Example of Measurement Quality Objectives (MQOs) for Phthalate Analysis This table is interactive. Click on the headers to sort the data.

ParameterLaboratory Control Samples (Recovery)Matrix Spikes (Recovery)Matrix Spike Duplicates (RPD)Laboratory Duplicates (RPD)Reference
Phthalates50 - 150%50 - 150%≤ 40%≤ 40% wa.gov
Metals (for comparison)85 - 115%75 - 125%≤ 20%≤ 20% wa.gov

This table illustrates typical performance criteria that analytical methods must meet. The robustness of methods using deuterated internal standards helps ensure these objectives are achieved.

Applications of Bis 4 Methyl 2 Pentyl Phthalate D4 in Environmental Fate and Transport Research

Tracing Phthalate (B1215562) Migration from Polymeric Materials into Environmental Compartments

Phthalate esters are not chemically bound to the polymer matrix of plastics and can, therefore, migrate into the environment over time. This process contributes to the widespread presence of phthalates in ecosystems. While the migration of phthalates from polymeric materials is a significant area of environmental research, specific studies detailing the use of Bis(4-Methyl-2-pentyl) Phthalate-d4 as a tracer for this migration into environmental compartments were not identified in the available research. However, the non-labeled compound, BMPP, has been identified in various environmental samples, indicating its potential to migrate from consumer and industrial products.

The general process of phthalate migration is influenced by several factors:

Polymer Type: The type of polymer and the manufacturing process can affect the rate of phthalate leaching.

Environmental Conditions: Temperature, UV radiation, and contact with liquids can accelerate the release of phthalates.

Chemical Properties: The molecular weight and structure of the phthalate influence its mobility.

Isotopically labeled compounds like this compound are ideal for tracer experiments. In such studies, a product containing the labeled phthalate would be exposed to specific environmental conditions, and the subsequent detection of the labeled compound in the surrounding air, water, or soil would provide direct evidence and quantification of migration.

Understanding Leaching Kinetics and Release Mechanisms in Aquatic Systems

The leaching of phthalates from plastic debris into aquatic environments is a major concern due to the potential for ecotoxicity. Understanding the kinetics and mechanisms of this release is vital for assessing the environmental risk posed by plastic pollution.

While specific research focusing on the leaching kinetics of this compound was not found, studies on other phthalates have established key principles. Leaching rates are typically highest when the plastic is new and decrease over time as the concentration of the plasticizer at the surface diminishes. The process is often modeled using diffusion equations, considering the properties of both the polymer and the phthalate.

Deuterium-labeled standards such as this compound are invaluable for these types of studies. By incorporating it into a polymer and submerging it in a controlled aquatic environment, researchers can periodically sample the water and analyze for the labeled compound. This allows for the precise determination of leaching rates and the factors that influence them, without interference from pre-existing phthalate contamination in the experimental setup.

Research on Phthalate Occurrence and Distribution in Environmental Samples (e.g., water, soil, sediment)

This compound is primarily utilized in analytical chemistry as an internal or surrogate standard to ensure the accuracy and reliability of measurements of other phthalates in environmental samples. The non-labeled form, BMPP, is a recognized environmental contaminant that is monitored in various matrices.

In a study analyzing 15 different phthalate esters in mural paintings, Bis(4-methyl-2-pentyl) phthalate (BMPP) was included as one of the target analytes. unipa.it Another investigation into the presence of phthalates in the Atoyac River basin in Mexico detected Bis(4-methyl-2-pentyl) phthalate (BMPP) at concentrations higher than those reported in other highly polluted rivers worldwide, suggesting significant industrial or urban inputs. amazonaws.com

A comprehensive study on various organic xenobiotics in environmental waters also included Bis(4-methyl-2-pentyl)phthalate in its list of target analytes for a newly developed analytical method. researchgate.net Furthermore, research on the exposure of gulls to plasticizers used their eggs as bioindicators, and BMPP was one of the sixteen phthalates quantified. In this study, other deuterated phthalates were used as internal standards for quantification. csic.es The presence of BMPP has also been confirmed in human urine samples, indicating human exposure to this compound. frontiersin.org

The use of isotopically labeled standards is a cornerstone of modern analytical methods for organic pollutants. These standards are added to a sample at a known concentration before extraction and analysis. Because the labeled standard has nearly identical chemical and physical properties to the native analyte, any loss of the target compound during sample preparation will be mirrored by a loss of the standard. This allows for accurate correction of the final quantified concentration. While the aforementioned studies did not explicitly state the use of this compound, its commercial availability as a certified reference material points to its intended use in such analytical methodologies. cdnisotopes.comaccustandard.com

Below is a table summarizing findings on the detection of the non-labeled form, Bis(4-Methyl-2-pentyl) Phthalate (BMPP), in various environmental and biological samples.

Sample MatrixStudy FocusFinding
Mural PaintingsDetermination of phthalates in cultural heritageBMPP was a target analyte. unipa.it
River WaterAssessment of phthalic acid esters in the Atoyac River, MexicoBMPP detected at high concentrations. amazonaws.com
Environmental WatersDevelopment of a multi-residue analytical methodBMPP included as a target analyte. researchgate.net
Gull EggsBiomonitoring of phthalate exposureBMPP was quantified. csic.es
Human UrinePhthalate metabolites and health implicationsBMPP was detected. frontiersin.org
Milk-containing BeveragesExtraction and detection of phthalate estersBMPP was detected. mdpi.com

Applications of Bis 4 Methyl 2 Pentyl Phthalate D4 in Food Contamination and Packaging Research

Quantification of Phthalates in Food Products and Beverages

The accurate measurement of phthalate (B1215562) concentrations in diverse food and beverage matrices is a complex analytical challenge. d-nb.info The use of internal standards is a fundamental practice to ensure the reliability and accuracy of these measurements. Bis(4-Methyl-2-pentyl) Phthalate-d4 is specifically employed as an internal standard in methodologies designed to quantify a range of phthalates in various food products. chinesestandard.netcodeofchina.com

Deuterated internal standards, such as this compound, are ideal for mass spectrometry-based analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). researchgate.netsciex.complos.org This is because they are chemically almost identical to their non-deuterated counterparts (analytes) and thus behave similarly during sample preparation, extraction, and chromatographic separation. However, their difference in mass allows the mass spectrometer to distinguish between the internal standard and the target analyte. This enables precise correction for any sample loss or variability during the analytical process, leading to more accurate quantification. jst.go.jp

In practice, a known amount of this compound is added to the food or beverage sample at the beginning of the analytical procedure. sigmaaldrich.com The sample then undergoes extraction and cleanup to isolate the phthalates from the complex food matrix. researchgate.net During the final analysis by GC-MS or LC-MS/MS, the ratio of the signal from the target phthalate to the signal from the deuterated internal standard is used to calculate the concentration of the target phthalate in the original sample. core.ac.uk This method effectively compensates for any variations in extraction efficiency or instrument response.

Several official methods and research studies detail the use of a suite of deuterated phthalates, including this compound, for the quantification of multiple phthalates in a single analytical run. chinesestandard.netcodeofchina.comsciex.com For instance, a technical note on the analysis of 29 phthalate esters in food simulants by LC-MS/MS lists Bis(4-Methyl-2-pentyl) Phthalate as one of the target analytes, demonstrating the capability of modern analytical methods to separate and quantify a wide range of these compounds. sciex.com The Chinese National Food Safety Standard GB 5009.271-2016 explicitly includes D4-Bis(4-methyl-2-pentyl) phthalate as one of the 16 deuterated internal standards for the determination of phthalates in food. chinesestandard.netcodeofchina.com

A study on the analysis of plasticizer contamination throughout olive oil production also included Bis(4-methyl-2-pentyl) phthalate (BMPP) in its list of analyzed plasticizers. mdpi.com Furthermore, research on phthalate levels in beverages has identified Bis(4-methyl-2-pentyl) phthalate as a contaminant in some milk-containing drinks. nih.gov

The following table provides an overview of analytical methods where Bis(4-Methyl-2-pentyl) Phthalate or its deuterated form is utilized.

Analytical MethodSample MatrixRole of this compoundTarget Analytes
Gas Chromatography-Mass Spectrometry (GC-MS)Various FoodsInternal Standard16 Phthalate Esters
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Food Simulants, JuiceAnalyte29 Phthalate Esters
Gas Chromatography-Mass Spectrometry (GC-MS)Olive OilAnalyteMultiple Plasticizers
Magnetic Solid-Phase Extraction with GC-MSBeveragesAnalyte15 Phthalate Esters

Migration Studies of Phthalates from Food Contact Materials

A primary source of phthalate contamination in food is the migration from food contact materials (FCMs), such as packaging, containers, and processing equipment. mdpi.compotravinarstvo.com Phthalates are not chemically bound to the polymer matrix of these materials and can therefore leach into the food, particularly fatty foods, over time or when exposed to heat. nih.govresearchgate.net

This compound plays a crucial role as an internal standard in studies designed to quantify the migration of phthalates from FCMs into food or food simulants. Food simulants are liquids that mimic the properties of different types of food (e.g., aqueous, acidic, alcoholic, and fatty) and are used in standardized migration tests. mdpi.com

The methodology for migration studies is similar to that for direct food analysis. The food simulant is placed in contact with the FCM under specific conditions of time and temperature. nih.gov A known quantity of this compound is then added to an aliquot of the food simulant, which is subsequently extracted and analyzed by GC-MS or LC-MS/MS. The use of the deuterated internal standard ensures the accuracy of the measurement of the migrated phthalates.

Research has shown that the extent of phthalate migration is influenced by several factors, including the type of polymer, the nature of the food or simulant (fatty foods are more susceptible), the temperature, and the contact time. nih.govfrontiersin.org For example, studies have demonstrated that the migration of phthalates increases with higher temperatures and longer storage periods. nih.gov

The following table summarizes findings from various migration studies.

Food Contact MaterialFood/SimulantKey FindingsPhthalates Detected
Plastic ContainersLiquid Food Simulants (Ultrapure Water)Migration of DBP was observed, and the concentration depended on heating time and power in a microwave oven.Dibutylphthalate (DBP)
Disposable Plastic Lunch BoxesFood Simulants (Isooctane, Acetic Acid, Ethanol, Water)Migration was highest in the fatty food simulant (isooctane) and increased with temperature. nih.govDibutyl phthalate (DBP), Diisobutyl phthalate (DIBP) nih.gov
Various Packaging MaterialsMinced BeefHigher phthalate translocation was observed in minced meat compared to beef slices due to a larger contact area and fat content. frontiersin.orgDi-n-butyl phthalate (DnBP), Diisooctyl phthalate (DiOP) frontiersin.org
Plastic PackagingAcidic Juices (Lemon Juice, Vinegar, Verjuice)Migration was higher in PET containers compared to glass, and increased with storage temperature. nih.govDi(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DnBP) nih.gov

Assessment of Dietary Exposure through Analytical Quantification

The data generated from the quantification of phthalates in various foodstuffs, aided by the use of internal standards like this compound, is essential for assessing dietary exposure in the population. Dietary intake is considered a major route of human exposure to phthalates. nih.gov

Exposure assessment involves combining the concentration data of phthalates in different food categories with food consumption data for a specific population. This allows for the calculation of the estimated daily intake (EDI) of these compounds. The EDI can then be compared to established toxicological reference values, such as the tolerable daily intake (TDI), to characterize the potential health risk. mdpi.com

The European Food Safety Authority (EFSA) has established TDIs for several phthalates. mdpi.commdpi.com For example, the group TDI for DBP, BBP, DEHP, and DINP is 50 µg/kg of body weight per day. mdpi.com

Applications of Bis 4 Methyl 2 Pentyl Phthalate D4 in Biomonitoring and Exposure Science

Analytical Approaches for Phthalate (B1215562) Metabolite Quantification in Biological Matrices

The accurate measurement of phthalate metabolites in biological matrices like urine and serum is essential for assessing human exposure. Analytical methods must be sensitive, precise, and robust to overcome challenges posed by complex sample matrices and the low concentrations of target analytes. In this context, Bis(4-Methyl-2-pentyl) Phthalate-d4 and other deuterated phthalate standards are indispensable tools, primarily utilized in isotope dilution mass spectrometry techniques.

Isotope dilution analysis is a gold-standard quantification method that corrects for procedural errors during sample preparation and analysis. mdpi.comnih.gov In this approach, a known quantity of a stable isotope-labeled standard, such as this compound, is added to a sample at the beginning of the analytical process. chinesestandard.net This "internal" standard behaves almost identically to its non-labeled native analogue throughout extraction, purification, and instrumental analysis. By measuring the ratio of the native analyte to the isotope-labeled standard using a mass spectrometer, analysts can calculate the precise concentration of the native analyte, compensating for any loss of analyte during sample workup or fluctuations in instrument response. epa.govcore.ac.uk

The most common analytical platforms for phthalate metabolite quantification are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). oup.comnih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for analyzing phthalate metabolites in biological fluids. epa.govnih.govchromatographyonline.com It allows for the direct analysis of phthalate monoesters, which are the primary metabolites excreted in urine. cdc.gov The process typically involves enzymatic deconjugation to free metabolites from their glucuronidated form, followed by solid-phase extraction (SPE) for sample cleanup and concentration. epa.govoup.comnih.gov The use of isotope-labeled internal standards for each analyte significantly improves assay precision and accuracy. epa.govcdc.gov Methods using LC-MS/MS are known for their high sensitivity, selectivity, and suitability for high-throughput analysis, which is crucial for large biomonitoring studies. oup.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for phthalate analysis, though it often requires a derivatization step to make the polar phthalate monoesters volatile enough for gas chromatography. nih.gov Isotope dilution is also employed in GC-MS methods to ensure quantitative accuracy. nih.govoiv.int For instance, a method for analyzing 16 phthalates in food uses deuterated phthalates as internal standards, with quantification performed using the isotope internal standard method. chinesestandard.net

The use of this compound and its counterparts enables the development of methods with low detection limits (in the nanogram-per-milliliter range), high accuracy, and excellent reproducibility, which are essential for reliable biomonitoring. nih.govnih.govoup.com

Contribution to Population-Level Exposure Trend Studies

Population-level biomonitoring studies are crucial for understanding the extent of human exposure to environmental chemicals, identifying vulnerable populations, and tracking exposure trends over time. The data generated from these studies inform public health policies and regulatory actions. The accuracy and reliability of these large-scale surveys depend entirely on robust analytical methods, which are underpinned by the use of isotope dilution mass spectrometry with standards like this compound.

By providing precise and accurate measurements of phthalate metabolites in biological samples (predominantly urine), these methods allow for:

Establishing Baseline Exposure Levels: National surveys, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, utilize these advanced analytical techniques to determine baseline concentrations of phthalate metabolites in the general population. cdc.gov

Comparing Exposure Across Populations: The high precision of isotope dilution methods allows for meaningful comparisons of exposure levels between different demographic groups (e.g., by age, gender, or socioeconomic status) and geographic regions (e.g., rural vs. urban). nih.govnih.gov For example, a Korean study found that the urinary concentration of total phthalate metabolites was higher in females than in males and in residents of rural regions compared to urban ones. nih.gov

Tracking Trends Over Time: Consistent and reliable analytical methods enable researchers to monitor how exposure to specific phthalates changes over time. This is particularly important for evaluating the effectiveness of regulatory interventions, such as restrictions on the use of certain phthalates in consumer products. accustandard.comaccustandard.com A study in Shanghai noted that concentrations of several phthalates in PM2.5 were significantly lower in recent years compared to measurements from nearly two decades prior, indicating a shift in usage or environmental distribution. aaqr.org

Identifying High-Exposure Groups: Biomonitoring can pinpoint populations with higher-than-average exposure, prompting further investigation into the specific sources and pathways of exposure. A study of adults in China found that Dibutyl phthalate (DBP) was the most dominant contaminant, with concentrations considerably higher than those reported in other populations. sci-hub.se

A 2018 study in China investigating the link between serum phthalate concentrations and blood pressure in 474 adults demonstrated the importance of such analytical precision. The study detected Bis(4-methyl-2-pentyl) phthalate (BMPP) in 73.7% of the subjects, providing valuable data on the prevalence of this specific phthalate within the study population. sci-hub.se

Methodologies for Assessing Human Exposure Pathways through Analytical Measurement

Humans are exposed to phthalates through multiple pathways, including ingestion, inhalation, and dermal absorption. nih.govaaqr.orgresearchgate.net Identifying the dominant exposure routes for different phthalates is a key goal of exposure science, as this knowledge is critical for developing effective exposure-reduction strategies. This compound and other labeled standards are essential for the analytical measurements that form the basis of these exposure assessments.

The assessment of exposure pathways involves a multi-pronged approach that combines biomonitoring data with environmental measurements.

Biomonitoring: As described previously, the quantification of phthalate metabolites in urine or blood provides an integrated measure of the total absorbed dose from all exposure sources. nih.govnih.gov This is considered the gold standard for assessing total internal exposure.

Environmental and Consumer Product Monitoring: To determine the contribution of specific pathways, researchers must quantify the parent phthalate diesters in various media. This includes:

Dietary Sources: Analyzing phthalate levels in food, beverages, and food packaging materials. mdpi.comnih.gov Dietary intake is often a major exposure route for many phthalates. diva-portal.org

Indoor Environment: Measuring phthalates in indoor air, house dust, and on surfaces. researchgate.netdiva-portal.org Inhalation and dust ingestion can be significant pathways, especially for children. aaqr.org

Personal Care Products: Quantifying phthalates in products like cosmetics, lotions, and perfumes, which contribute to dermal exposure. researchgate.net

Hand Wipes: Using hand wipes to sample the skin surface can provide an estimate of dermal exposure. researchgate.net

The accurate quantification of phthalates in these diverse and often complex matrices also relies heavily on isotope dilution mass spectrometry. mdpi.comnih.gov By combining the internal exposure data from biomonitoring with external exposure estimates from environmental and product analysis, researchers can construct models to apportion the relative contribution of each pathway. diva-portal.org

For example, a comprehensive study might measure phthalate metabolites in urine samples from a group of individuals while simultaneously collecting and analyzing samples of their food, the dust in their homes, and the air they breathe. diva-portal.org By comparing the intake calculated from the environmental samples with the dose calculated from the urine samples, scientists can determine the relative importance of dietary versus non-dietary routes, such as inhalation or dermal absorption. researchgate.netdiva-portal.org Such studies have shown that for lower molecular weight phthalates, inhalation can be an important pathway, while for higher molecular weight phthalates, dust ingestion is more significant. diva-portal.org

Exploration of Metabolic Pathways and Transformations Using Stable Isotope Tracing

Elucidation of In Vitro Phthalate (B1215562) Metabolism Utilizing Deuterated Precursors

In vitro studies, using systems like human liver microsomes or specific cell cultures, are crucial for isolating and identifying metabolic pathways without the complexities of a whole organism. nih.govmdpi.com The use of deuterated phthalates in these systems allows for the unambiguous identification of metabolites.

When a deuterated parent phthalate is introduced into an in vitro system, it undergoes the same enzymatic transformations as its non-deuterated analog. The resulting metabolites retain the deuterium (B1214612) label, creating a distinct isotopic signature. jst.go.jp For example, studies on other phthalates like Di(2-ethylhexyl) phthalate (DEHP) show that the initial metabolic step is hydrolysis by esterases to form the monoester, Mono-(2-ethylhexyl) phthalate (MEHP). nih.govplos.org This monoester then undergoes further oxidative metabolism by cytochrome P450 (P450) enzymes. mdpi.complos.org

In vitro incubation of DEHP with human liver microsomes has led to the identification of several oxidative metabolites, including:

mono-2-ethyl-5-oxohexyl phthalate (MEOHP) nih.gov

mono-2-ethyl-5-hydroxyhexyl phthalate (MEHHP) nih.gov

mono-2-ethyl-5-carboxypentyl phthalate (MECPP) nih.gov

The use of deuterated standards, such as ring-d4 labeled MEHP metabolites, is critical for confirming the identity of these products via mass spectrometry. researchgate.net The known mass shift between the labeled standard and the unlabeled metabolite produced by the biological system provides definitive identification. jst.go.jp While detailed in vitro metabolic studies specifically for Bis(4-Methyl-2-pentyl) Phthalate are not as common as for DEHP, the principles are directly applicable. Bis(4-Methyl-2-pentyl) Phthalate-d4 serves as an essential tool for such investigations, enabling the quantification and identification of its corresponding monoester and subsequent oxidative metabolites. chinesestandard.net

Table 1: In Vitro Metabolism of Phthalates in Human Primary Thyroid Cell Cultures

Phthalate Diester Added (0.1 μM)Primary Metabolite DetectedTime to Max Content
Di-ethyl phthalate (DEP)Mono-ethyl phthalate (MEP)48 hours
Di-n-butyl phthalate (DnBP)Mono-n-butyl phthalate (MnBP)24 hours
Di(2-ethylhexyl) phthalate (DEHP)Mono(2-ethylhexyl) phthalate (MEHP)72 hours

This table is based on findings from a study on phthalate metabolism in thyroid cells, where metabolites were quantified using isotope dilution mass spectrometry. plos.org

In Vivo Studies on Phthalate Biotransformation and Metabolite Identification

In vivo studies in human volunteers provide the most relevant data on the absorption, distribution, metabolism, and excretion (ADME) of a compound. Administering a single, controlled dose of a deuterium-labeled phthalate allows researchers to trace its fate within the human body. mdpi.combohrium.com

A key study involved a male volunteer who ingested deuterium-labeled DEHP (D4-DEHP). mdpi.com Urine samples were collected over time and analyzed. This approach confirmed that DEHP is extensively metabolized, with very little of the parent compound excreted unchanged. The primary metabolites identified in urine were the hydrolytic monoester (MEHP) and its further oxidized products (MEHHP, MEOHP, MECPP). researchgate.netmdpi.com The use of D4-DEHP was crucial for distinguishing the metabolites from background environmental exposure and for calculating pharmacokinetic parameters like excretion half-lives. mdpi.com

Similar in vivo studies using deuterium-labeled di-2-(ethylhexyl) adipate (B1204190) (DEHA) have also been conducted, demonstrating the broad applicability of this technique for studying plasticizers. bohrium.com These studies provide robust data on fractional excretion values, which are essential for converting biomarker measurements in population studies into estimates of daily intake. researchgate.net

This compound is used as an internal standard in analytical methods to support such in vivo studies, ensuring that the quantification of its non-labeled metabolites in complex matrices like urine and serum is accurate and reliable. chinesestandard.net

Table 2: Metabolite Excretion Following a Single Oral Dose of Deuterium-Labelled DEHP in a Human Volunteer

MetaboliteTime of Maximum ExcretionElimination Half-Time (approx.)
Mono-(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP)4 hours13.1 hours
Mono-(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP)4 hours15.6 hours
Mono-(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP)8 hours24.5 hours
Mono-(2-ethylhexyl) phthalate (MEHP)4 hours10.5 hours

This table summarizes findings from a human volunteer study. The use of deuterated DEHP and deuterated metabolite standards was essential for this detailed pharmacokinetic analysis. researchgate.net

Application of Deuterated Analogs in Metabolomics-Based Exposure Marker Discovery

Metabolomics aims to comprehensively identify and quantify all small molecules (the metabolome) in a biological sample. In the context of environmental health, this approach is used to discover novel biomarkers of chemical exposure. jst.go.jp Stable isotope labeling, including deuteration, is a powerful strategy to enhance the discovery of metabolites in complex datasets generated by high-resolution mass spectrometry. jst.go.jpnih.gov

In this application, a deuterated standard like this compound is added to a biological sample (e.g., urine) before analysis. chinesestandard.netnih.gov This "spiking" with an internal standard serves multiple purposes. Primarily, it allows for accurate quantification through isotope dilution.

Furthermore, in non-targeted metabolomics, the presence of the known isotopic signature of the deuterated standard can help guide the search for related metabolites. jst.go.jp Software algorithms can be designed to search mass spectrometry data for pairs of signals ("isotopic pairs") that have the specific mass difference corresponding to the number of deuterium atoms in the standard. jst.go.jp This helps to pinpoint potential metabolites of the compound of interest from thousands of unrelated signals in the biological matrix. This approach significantly increases the efficiency and confidence of identifying new exposure markers. jst.go.jpnih.gov For instance, deuterated standards for DEHP metabolites (d4-MEHP, d4-MEOHP, d4-MEHHP) are used as internal standards in untargeted metabolomics analyses to investigate the toxic effects of DEHP exposure. nih.gov

Emerging Analytical Methodologies and Future Research Directions for Deuterated Phthalate Standards

Integration with Advanced Hyphenated Techniques

The analysis of phthalates, particularly in complex matrices like food, wastewater, and consumer products, benefits immensely from the use of internal standards to correct for analytical errors and matrix effects. mdpi.com Bis(4-Methyl-2-pentyl) Phthalate-d4 serves as an ideal isotope-labeled internal standard in hyphenated analytical techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

In GC-MS analysis, the use of a deuterated internal standard like this compound is crucial for accurate quantification. codeofchina.com The National Food Safety Standard of the People's Republic of China (GB 5009.271-2016) explicitly lists D4-bis(4-methyl-2-pentyl) phthalate (B1215562) (D4-BMPP) as an isotope internal standard for the determination of 16 phthalates in food. codeofchina.com This method utilizes a selective ion monitoring (SIM) mode, where quantification is achieved through the isotope internal standard method, ensuring high sensitivity and selectivity. codeofchina.com The similar chemical and physical properties of the deuterated standard to its non-labeled counterpart ensure that it behaves similarly during sample preparation and analysis, thus effectively compensating for any analyte loss or variation in instrument response.

Similarly, in LC-MS/MS methods, which are often employed for the analysis of phthalates in aqueous and solid samples like wastewater and biosolids, deuterated standards are indispensable. thermofisher.com A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, followed by LC-MS/MS analysis, utilizes a deuterated phthalate mix for spiking the samples to ensure robust and accurate results. thermofisher.com

The integration of this compound with these advanced hyphenated techniques provides a higher degree of confidence in the analytical results, which is critical for both research and regulatory purposes.

Development of Rapid and On-Site Detection Methods with Deuterated Standards

While laboratory-based hyphenated techniques offer high accuracy, there is a growing need for rapid and on-site detection methods for phthalates to enable quick screening and monitoring. The principles of using deuterated standards for quality control and calibration can be adapted for these emerging technologies.

Although direct on-site detection of specific deuterated standards like this compound is not the primary application, their use in the validation and calibration of portable analytical systems is crucial. For instance, the development of portable GC-MS or other sensor-based systems would rely on certified reference materials, including deuterated standards, to establish their accuracy and reliability.

Furthermore, methods like Solid-Phase Microextraction (SPME) coupled with GC-MS can be streamlined for faster analysis times. The use of deuterated internal standards in these methods helps to improve the reproducibility of the extraction, which can be a significant source of variation in rapid analytical procedures. mdpi.com

Role of this compound in Addressing Emerging Phthalate Alternatives

As regulations on certain phthalates become more stringent, the manufacturing industry is shifting towards the use of alternative plasticizers. accustandard.com This has led to a new analytical challenge: the detection and quantification of these emerging "phthalate-free" alternatives.

The analytical methods developed for traditional phthalates, which utilize deuterated internal standards, can be adapted to analyze these new compounds. While a specific deuterated standard for each new alternative may not be immediately available, the use of a suite of existing deuterated phthalates, including this compound, can still improve the accuracy of the analysis. The structural similarities between some alternatives and traditional phthalates allow for the use of existing deuterated standards as effective internal standards.

Moreover, the availability of well-characterized deuterated standards like this compound facilitates the development and validation of new analytical methods specifically targeting these emerging contaminants. Researchers can use these standards to optimize extraction procedures, chromatographic separation, and mass spectrometric detection for a wide range of plasticizers.

Informing Regulatory Science and Risk Assessment through Enhanced Analytical Rigor

The accuracy and reliability of analytical data are paramount for informing regulatory science and conducting meaningful risk assessments of phthalate exposure. The use of deuterated internal standards like this compound significantly enhances the analytical rigor, leading to more dependable data for regulatory bodies. lgcstandards.com

By minimizing analytical errors and accounting for matrix effects, these standards ensure that the reported concentrations of phthalates in various media are as close to the true values as possible. mdpi.com This is critical when determining compliance with established maximum concentration limits in food, water, and consumer products. mdpi.com

For instance, the European Food Safety Authority (EFSA) and the World Health Organization (WHO) have set tolerable daily intake (TDI) levels and maximum concentration limits for certain phthalates in food and drinking water. mdpi.com The enforcement of these regulations relies on the ability of laboratories to produce accurate and reproducible results, a task greatly facilitated by the use of deuterated internal standards.

The data generated using these robust analytical methods provides a solid foundation for human exposure assessment and toxicological studies. This, in turn, allows for more accurate risk characterization and the development of evidence-based public health policies regarding phthalate exposure.

Q & A

Basic Research Questions

Q. How is Bis(4-Methyl-2-pentyl) Phthalate-d4 utilized as an internal standard in analytical chemistry?

  • Methodological Answer : This deuterated phthalate is employed as an internal standard in NMR spectroscopy and mass spectrometry to quantify non-deuterated phthalates in complex matrices. Key steps include:

  • Deuterium Integration : Use its distinct deuterium signature (e.g., m/z shifts in MS or peak splitting in NMR) to differentiate it from non-labeled analytes .
  • Calibration Curves : Prepare serial dilutions of the deuterated compound alongside target analytes to establish linear response relationships.
  • Matrix Matching : Account for matrix effects by spiking the compound into representative samples (e.g., biological fluids or environmental extracts) .

Q. What protocols ensure accurate quantification of this compound in environmental samples?

  • Methodological Answer : Follow ISO/IEC 17025 -validated extraction and cleanup procedures:

  • Solid-Phase Extraction (SPE) : Use C18 or HLB cartridges with deuterated phthalate recovery rates >85% to minimize loss.
  • Chromatographic Separation : Optimize HPLC or GC columns (e.g., DB-5MS) to resolve structural analogs.
  • Quality Control : Include blanks, duplicates, and spike-recovery samples to validate precision (±10% RSD) .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data for this compound across in vitro and in vivo models?

  • Methodological Answer :

  • Dose-Response Alignment : Standardize administered doses using mg/kg/day metrics across studies to enable cross-species comparisons .
  • Confounder Analysis : Apply multivariate regression to isolate variables (e.g., species-specific cytochrome P450 activity) influencing metabolite profiles .
  • Isotope Tracing : Use LC-HRMS to track deuterium retention in hydroxylated or oxidized metabolites, clarifying degradation kinetics .

Q. What experimental designs mitigate matrix interference when analyzing this compound in lipid-rich biological tissues?

  • Methodological Answer :

  • Lipid Removal : Pre-treat samples with freezing lipid precipitation or accelerated solvent extraction (ASE) at 100°C to isolate phthalates.
  • Internal Standard Correction : Normalize recovery using structurally similar deuterated analogs (e.g., Bis(2-ethylhexyl) Phthalate-d4) to account for lipid-binding variability .
  • Sensitivity Thresholds : Validate limits of detection (LOD) <0.1 ng/mL via signal-to-noise (S/N) ≥3 in spiked adipose tissue .

Q. How can computational modeling enhance the study of this compound’s endocrine-disrupting mechanisms?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions between the phthalate and nuclear receptors (e.g., PPARγ) using software like GROMACS to predict binding affinities .
  • QSAR Analysis : Develop quantitative structure-activity relationship models to correlate alkyl chain length (4-Methyl-2-pentyl) with receptor activation potency .
  • AI-Driven Toxicity Prediction : Integrate COMSOL Multiphysics with machine learning to simulate cumulative exposure scenarios across tissues .

Data Analysis & Synthesis

Q. What strategies address inconsistencies in exposure metrics across epidemiological studies?

  • Methodological Answer :

  • Harmonization Protocols : Convert disparate metrics (e.g., urinary metabolites vs. air concentrations) into standardized toxicokinetic equivalents using physiologically based models .
  • Sensitivity Analysis : Rank studies by confounder adjustment (e.g., BMI, diet) and exclude outliers with >30% variability in exposure classification .
  • Weight-of-Evidence Synthesis : Apply Bradford-Hill criteria to evaluate causality in conflicting datasets (e.g., hepatotoxicity vs. null findings) .

Q. How can researchers design factorial experiments to study synergistic effects of this phthalate with other endocrine disruptors?

  • Methodological Answer :

  • Full Factorial Design : Test all combinations of this compound and co-exposures (e.g., BPA) at low/high doses (2x2 design) .
  • Response Surface Methodology (RSM) : Use central composite designs to model non-linear interactions and identify threshold effects .
  • Omics Integration : Pair transcriptomic data (RNA-seq) with factorial outcomes to map pathway-level synergies .

Future Directions

Q. What novel methodologies could improve the detection of low-abundance metabolites in longitudinal exposure studies?

  • Methodological Answer :

  • Ion Mobility Spectrometry (IMS) : Couple with HRMS to resolve isomeric metabolites (e.g., mono- vs. di-hydroxylated derivatives) .
  • Stable Isotope Labeling : Synthesize ¹³C-labeled analogs for multiplexed quantification via isotopic dilution .
  • Microsampling Techniques : Use volumetric absorptive microsamplers (VAMS) to collect serial blood/tissue samples with minimal animal sacrifice .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.